trans-Trismethoxy resveratrol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

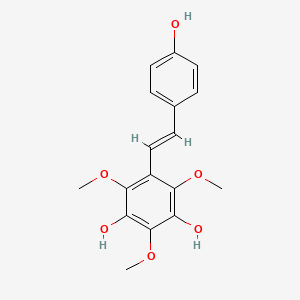

trans-Trismethoxy Resveratrol: is a naturally occurring organic compound found in plants such as Pterobolium hexapetallum and Virola cuspidata . It is a methyl analog of resveratrol, derived by the addition of three methyl esters. This modification enhances its stability and bioavailability compared to resveratrol . This compound exhibits various biological properties, including protection against oxidative stress-induced DNA damage, anti-inflammatory effects, and anti-cancer activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : trans-Trismethoxy Resveratrol can be synthesized from resveratrol by converting the three active hydroxy groups into methyl esters . This process involves methylation reactions under specific conditions to achieve the desired product. The synthetic route typically includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods: : Industrial production of this compound involves large-scale methylation of resveratrol using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification through column chromatography and recrystallization to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: : trans-Trismethoxy Resveratrol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the desired product.

Major Products: : The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Aplicaciones Científicas De Investigación

Overview

Trans-trismethoxy resveratrol is a synthetic derivative of resveratrol, a naturally occurring polyphenolic compound known for its diverse biological activities. This compound has garnered attention in various fields, including chemistry, biology, medicine, and industry, due to its potential therapeutic properties and mechanisms of action.

Chemical Properties and Mechanism of Action

This compound is characterized by the presence of three methoxy groups, which enhance its solubility and bioavailability compared to its parent compound, resveratrol. The mechanism of action involves the modulation of several molecular targets and pathways, including:

- Enzyme Interaction : It binds to and modulates the activity of enzymes such as tyrosyl-tRNA synthetase and poly-ADP-ribose polymerase 1 (PARP1).

- Cellular Pathways : It induces protective stress responses through auto-poly-ADP-ribosylation of PARP1 and modulates mitochondrial pathways to promote apoptosis in cancer cells.

Chemistry

This compound serves as a model compound to study the effects of methoxylation on the chemical properties of polyphenols. Its unique structure allows researchers to explore how modifications influence biological activity and chemical stability.

Biology

In biological research, this compound has been investigated for its role in modulating cellular pathways. It has shown promise as an anti-cancer agent by inducing apoptosis in various cancer cell lines.

Medicine

The therapeutic potential of this compound is being explored in several medical applications:

- Cancer Treatment : Studies have demonstrated its capability to inhibit cancer cell proliferation and induce apoptosis.

- Cardiovascular Health : It may help in reducing oxidative stress and inflammation associated with cardiovascular diseases.

- Neurodegenerative Disorders : Research indicates potential benefits in treating conditions like Alzheimer's disease by activating SIRT1 pathways.

Industry

Due to its potent biological activities, this compound is utilized in the development of pharmaceuticals and nutraceuticals. Its antioxidant properties make it a valuable ingredient in health supplements aimed at disease prevention.

Colon Cancer Model

A controlled study using Caco-2 cells indicated that treatment with this compound resulted in significant apoptosis and cell cycle arrest, underscoring its potential as an anti-cancer agent.

Inflammatory Response in Macrophages

Research demonstrated that pre-treatment with this compound significantly reduced inflammatory markers in murine macrophages, suggesting therapeutic implications for inflammatory diseases.

Mecanismo De Acción

The mechanism of action of trans-Trismethoxy Resveratrol involves several molecular targets and pathways . It inhibits cancer cell growth by downregulating stearoyl-CoA desaturase genes, leading to a decrease in the desaturation index of fatty acids . Additionally, it exerts anti-inflammatory effects by inhibiting the activation of MAPK and NF-κB signaling pathways . The compound also protects against oxidative stress-induced DNA damage by scavenging reactive oxygen species .

Comparación Con Compuestos Similares

Similar Compounds

Resveratrol: The parent compound of trans-Trismethoxy Resveratrol, known for its antioxidant and anti-inflammatory properties.

3,4’,5-Trimethoxy-trans-stilbene: Another methoxy derivative of resveratrol with anti-inflammatory effects.

3,3’,4,5’-Tetramethoxy-trans-stilbene: A derivative that suppresses inflammation through inactivation of MAPK and NF-κB pathways.

Uniqueness: : trans-Trismethoxy Resveratrol is unique due to its enhanced stability and bioavailability compared to resveratrol . The addition of three methyl esters increases its resistance to metabolic degradation, allowing it to exhibit stronger biological effects .

Propiedades

Fórmula molecular |

C17H18O6 |

|---|---|

Peso molecular |

318.32 g/mol |

Nombre IUPAC |

5-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,4,6-trimethoxybenzene-1,3-diol |

InChI |

InChI=1S/C17H18O6/c1-21-15-12(9-6-10-4-7-11(18)8-5-10)16(22-2)14(20)17(23-3)13(15)19/h4-9,18-20H,1-3H3/b9-6+ |

Clave InChI |

YVJOQDFSMTXJCV-RMKNXTFCSA-N |

SMILES isomérico |

COC1=C(C(=C(C(=C1O)OC)O)OC)/C=C/C2=CC=C(C=C2)O |

SMILES canónico |

COC1=C(C(=C(C(=C1O)OC)O)OC)C=CC2=CC=C(C=C2)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.